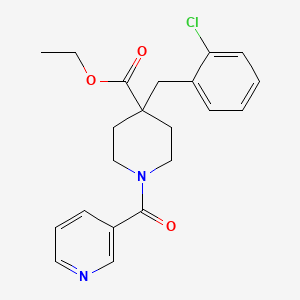
ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate, also known as ECPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ECPP is a piperidinecarboxylate derivative that has been synthesized through a multistep process.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate is not fully understood. However, studies have shown that this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. This results in an increase in GABAergic neurotransmission, which may underlie the anticonvulsant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to increase GABAergic neurotransmission, which may underlie its anticonvulsant and anxiolytic effects. This compound has also been shown to have neuroprotective effects in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic applications in the treatment of neurological disorders. Additionally, this compound has been shown to have a favorable safety profile in animal models. However, one limitation of using this compound in lab experiments is its low yield in the synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate. One direction is to further investigate the potential therapeutic applications of this compound in the treatment of neurological disorders. Additionally, future studies could investigate the mechanism of action of this compound in greater detail. Finally, future research could focus on improving the synthesis method of this compound to increase its yield and availability for research purposes.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of this compound involves a multistep process, and studies have shown that this compound has anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound acts as a positive allosteric modulator of the GABA receptor, which may underlie its therapeutic effects. Future research could investigate the potential therapeutic applications of this compound in greater detail and improve the synthesis method to increase its availability for research purposes.
Métodos De Síntesis
The synthesis of ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate involves a multistep process that includes the reaction of 2-chlorobenzylamine with ethyl 4-oxopiperidine-1-carboxylate to form ethyl 4-(2-chlorobenzyl)-1-piperidinecarboxylate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form this compound. The yield of this synthesis method is reported to be 25%.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chlorobenzyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anticonvulsant, anxiolytic, and antidepressant effects in animal models. This compound has also been shown to have neuroprotective effects in vitro and in vivo. These findings suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(pyridine-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-20(26)21(14-16-6-3-4-8-18(16)22)9-12-24(13-10-21)19(25)17-7-5-11-23-15-17/h3-8,11,15H,2,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFKDXDRQDNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CN=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)


![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)